

# (1S,3R)-3-Aminocyclohexanol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (1S,3R)-3-aminocyclohexanol

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This technical guide provides a detailed overview of the known physical properties of **(1S,3R)-3-aminocyclohexanol**, a chiral cycloalkane amino alcohol of interest in pharmaceutical research and development. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents a combination of predicted and qualitative physical properties. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties and a representative synthetic workflow.

## Core Physical Properties

The physical characteristics of **(1S,3R)-3-aminocyclohexanol** are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes the available data. It is important to note that most quantitative values are predicted and should be confirmed experimentally.

Property	Value	Data Type	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	-	-
Molecular Weight	115.17 g/mol	-	-
CAS Number	1110772-04-7	-	-
Appearance	Solid	Qualitative	Commercial supplier data
Melting Point	Not available	-	-
Boiling Point	201.1 ± 33.0 °C	Predicted	ChemicalBook[1]
Density	1.037 ± 0.06 g/cm <sup>3</sup>	Predicted	ChemicalBook[1]
Solubility	Slightly soluble in Methanol and Water	Qualitative	ChemicalBook
pKa	15.09 ± 0.40	Predicted	ChemicalBook
Optical Rotation	Not available	-	-

## Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of **(1S,3R)-3-aminocyclohexanol**. These are generalized protocols that can be adapted for this specific compound.

### Determination of Melting Point

Objective: To determine the melting point range of solid **(1S,3R)-3-aminocyclohexanol**.

Methodology:

- Sample Preparation: A small amount of dry, powdered **(1S,3R)-3-aminocyclohexanol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:

- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a rate of 10-20 °C/minute for a preliminary approximate determination.
- The apparatus is allowed to cool.
- For an accurate measurement, a fresh sample is heated at a slower rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the approximate melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

## Determination of Solubility

Objective: To quantitatively determine the solubility of **(1S,3R)-3-aminocyclohexanol** in a given solvent (e.g., water, methanol).

Methodology:

- Sample Preparation: An excess amount of **(1S,3R)-3-aminocyclohexanol** is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
- Quantification: The concentration of **(1S,3R)-3-aminocyclohexanol** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibrated standard curve.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

## Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino and hydroxyl groups in **(1S,3R)-3-aminocyclohexanol**.

Methodology:

- Sample Preparation: A solution of **(1S,3R)-3-aminocyclohexanol** of known concentration is prepared in deionized water.
- Titration:
  - The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
  - The initial pH of the solution is recorded.
  - A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
  - The pH is recorded after each addition, allowing the solution to stabilize.
  - The titration is continued past the equivalence point.
  - The process is repeated by titrating a fresh sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Data Analysis:
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa values are determined from the half-equivalence points on the titration curve. For the amino group, this will be in the acidic titration, and for the hydroxyl group (if titratable), it will be in the basic titration.

## Determination of Specific Rotation

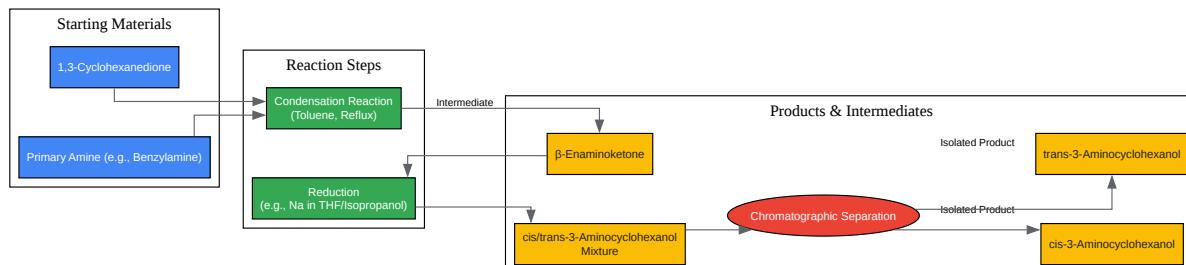
Objective: To measure the specific rotation of **(1S,3R)-3-aminocyclohexanol**, which is a characteristic property of a chiral compound.

### Methodology:

- Sample Preparation: A solution of **(1S,3R)-3-aminocyclohexanol** is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol or water) in a volumetric flask. The concentration (c) is calculated in g/mL.
- Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).
- Procedure:
  - The polarimeter is calibrated with the pure solvent.
  - The sample solution is placed in a polarimeter cell of a known path length (l) in decimeters (dm).
  - The observed optical rotation ( $\alpha$ ) of the solution is measured at a specific temperature (T).
- Calculation: The specific rotation  $[\alpha]$  is calculated using the following formula:  $[\alpha]_{TD} = \alpha / (l \times c)$

## Synthetic Workflow

The synthesis of 3-aminocyclohexanols can be achieved through various routes. A common approach involves the reduction of  $\beta$ -enaminoketones. The following diagram illustrates a generalized workflow for the synthesis of cis- and trans-3-aminocyclohexanols.[\[2\]](#)

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## References

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- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
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